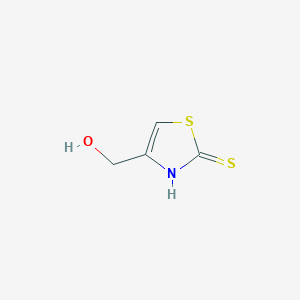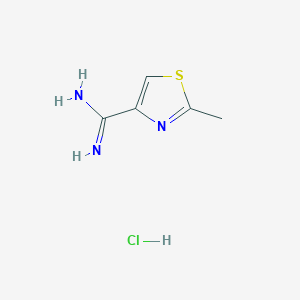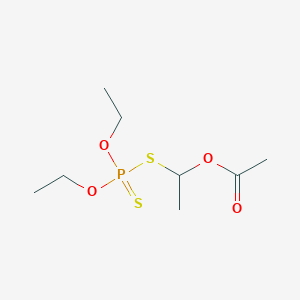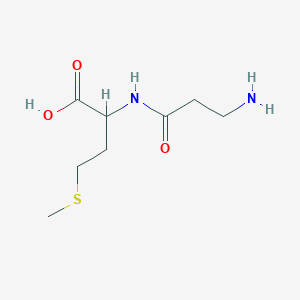
2-(3-Aminopropanoylamino)-4-methylsulfanylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminopropanoylamino)-4-methylsulfanylbutanoic acid, also known as methionine sulfoximine (MSO), is a potent inhibitor of glutamine synthetase (GS) enzyme. GS is a crucial enzyme in the biosynthesis of glutamine, an amino acid that plays a vital role in various metabolic processes, including protein synthesis, neurotransmitter production, and immune system function. MSO is widely used in scientific research to study the role of glutamine in various physiological and pathological conditions.
Mechanism Of Action
MSO inhibits GS activity by irreversibly binding to the active site of the enzyme. GS catalyzes the conversion of glutamate and ammonia to glutamine, and MSO inhibits this reaction by preventing the formation of the intermediate γ-glutamyl-MSO. This results in a depletion of intracellular glutamine levels, which can have various physiological and pathological effects.
Biochemical And Physiological Effects
MSO-induced glutamine depletion has been shown to have various effects on cellular metabolism and function. Glutamine is a crucial substrate for the synthesis of nucleotides, amino acids, and other metabolites, and its depletion can lead to impaired cellular growth and proliferation. MSO-induced glutamine depletion has also been shown to affect immune system function, neurotransmitter production, and oxidative stress response.
Advantages And Limitations For Lab Experiments
MSO is a potent and specific inhibitor of GS activity, making it a valuable tool for studying the role of glutamine in various physiological and pathological conditions. However, MSO-induced glutamine depletion can have complex and variable effects on cellular metabolism and function, depending on the cell type and experimental conditions. Additionally, MSO can have off-target effects on other enzymes and metabolic pathways, which should be carefully considered when interpreting experimental results.
Future Directions
There are several future directions for research on MSO and its effects on cellular metabolism and function. One area of interest is the role of glutamine in cancer cell metabolism and the potential for MSO as a therapeutic agent in cancer treatment. Another area of interest is the effects of MSO-induced glutamine depletion on immune system function and the potential for MSO as an immunomodulatory agent. Additionally, further research is needed to fully understand the complex and variable effects of MSO-induced glutamine depletion on cellular metabolism and function in different cell types and experimental conditions.
Synthesis Methods
MSO can be synthesized by the reaction of L-2-(3-Aminopropanoylamino)-4-methylsulfanylbutanoic acid with hydrogen peroxide in the presence of sodium hydroxide. The reaction yields a mixture of MSO diastereomers, which can be separated by column chromatography. MSO is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
MSO is used in scientific research to inhibit GS activity and study the role of glutamine in various physiological and pathological conditions. MSO has been used to investigate the role of glutamine in cancer cell metabolism, neurodegenerative diseases, and immune system function. MSO has also been used to study the effects of glutamine deprivation on cell growth and survival.
properties
CAS RN |
17136-27-5 |
|---|---|
Product Name |
2-(3-Aminopropanoylamino)-4-methylsulfanylbutanoic acid |
Molecular Formula |
C8H16N2O3S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-(3-aminopropanoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c1-14-5-3-6(8(12)13)10-7(11)2-4-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
ANKIAKMHIAGBNN-LURJTMIESA-N |
SMILES |
CSCCC(C(=O)O)NC(=O)CCN |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




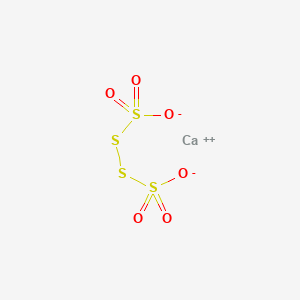

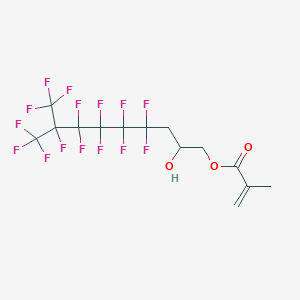
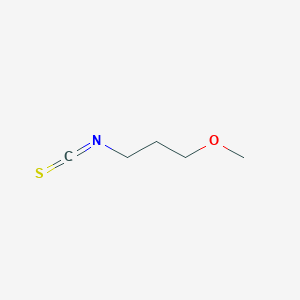
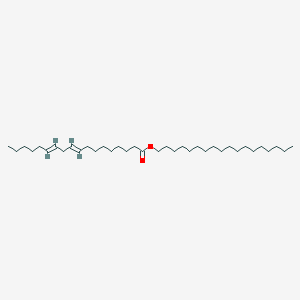
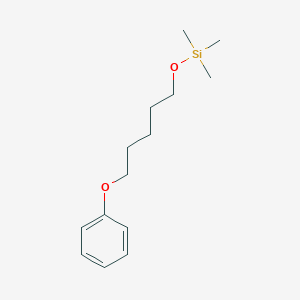
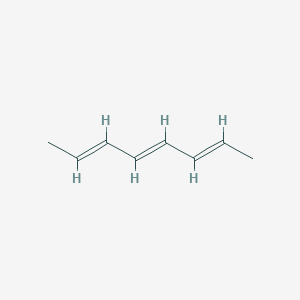
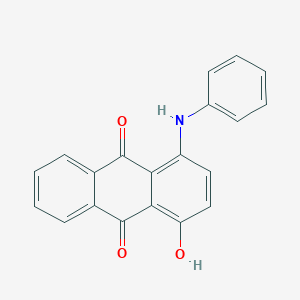
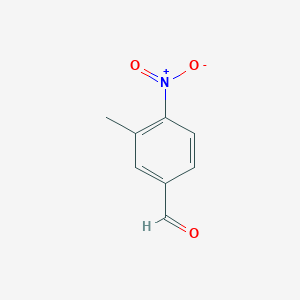
![2-Ethylbenzo[d]thiazol-5-amine](/img/structure/B101906.png)
